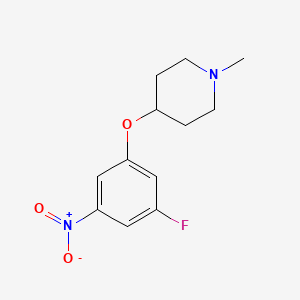
4-(3-Fluoro-5-nitro-phenoxy)-1-methyl-piperidine
Cat. No. B8392859
M. Wt: 254.26 g/mol
InChI Key: VCODLINGORWALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07608629B2
Procedure details


Combine 4-(3-fluoro-5-nitro-phenoxy)-1-methyl-piperidine (preparation 16, 2.75 g, 10.82 mmol), iron dust (2.0 g, 35.69 mmol), methanol (150 mL) and 1M aqueous hydrochloric acid solution (3.25 mL, 3.25 mmol), stir and heat at reflux. After 32 hr., cool to ambient temperature, filter through celite and concentrate to an oil. Partition between ethyl acetate (100 mL) and 1M aqueous sodium hydroxide solution (50 mL), separate the organic layer, dry over sodium sulfate, filter and concentrate. Purify residue by silica gel flash chromatography eluting with 10% (2M NH3/methanol)/methylene dichloride to give the title compound (1.35 g, 56%). 1H NMR (CDCl3): 6.0 (m, 3H), 4.2 (m, 1H), 3.7 (bs, 2H), 2.7 (m, 2H), 2.3 (m, 5H), 2.0 (m, 2H), 1.8 (m, 2H).
Quantity
2.75 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:13]=[C:14]([N+:16]([O-])=O)[CH:15]=1)[O:5][CH:6]1[CH2:11][CH2:10][N:9]([CH3:12])[CH2:8][CH2:7]1.Cl>[Fe].CO>[F:1][C:2]1[CH:15]=[C:14]([NH2:16])[CH:13]=[C:4]([O:5][CH:6]2[CH2:7][CH2:8][N:9]([CH3:12])[CH2:10][CH2:11]2)[CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.75 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(OC2CCN(CC2)C)C=C(C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
3.25 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heat
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter through celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate to an oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Partition between ethyl acetate (100 mL) and 1M aqueous sodium hydroxide solution (50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separate the organic layer
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|
WASH
|
Type
|
WASH
|
|
Details
|
Purify residue by silica gel flash chromatography eluting with 10% (2M NH3/methanol)/methylene dichloride
|
Outcomes


Product
Details
Reaction Time |
32 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=C(C1)OC1CCN(CC1)C)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.35 g | |
| YIELD: PERCENTYIELD | 56% | |
| YIELD: CALCULATEDPERCENTYIELD | 55.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

